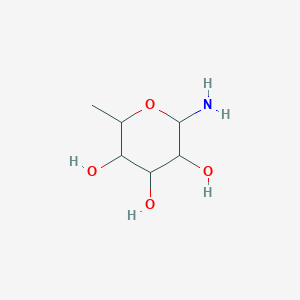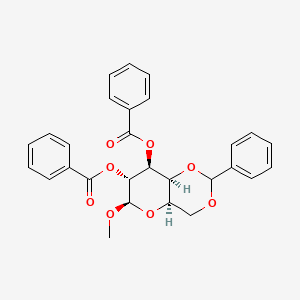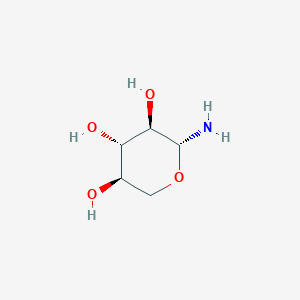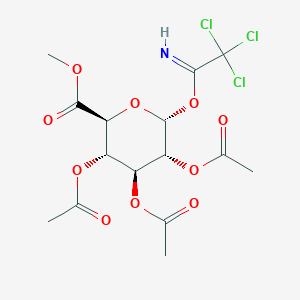
2,3,4-三-O-乙酰基-α-D-葡萄糖醛酸甲酯,三氯乙酰亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is a specialized chemical extensively used in carbohydrate chemistry. This compound is primarily utilized as a glycosyl donor, facilitating the formation of glycosidic bonds under mild and controlled conditions. It is crucial for the synthesis of complex glycosides and glycoconjugates, making it invaluable in research focused on carbohydrate interactions and the construction of oligosaccharides .
科学研究应用
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is pivotal in several scientific research applications:
Chemistry: Used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Facilitates the study of carbohydrate-protein interactions and cellular recognition processes.
Medicine: Aids in the development of glycosylated drugs and therapeutic agents.
Industry: Utilized in creating biocompatible coatings and functionalized biomaterials for various applications.
作用机制
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is the K-ATP channel . This channel plays a crucial role in regulating the membrane potential and cellular excitability, particularly in cardiac and pancreatic cells .
Mode of Action
The compound interacts with the K-ATP channel, leading to its blockage . This blockage prevents the efflux of potassium ions, which in turn affects the membrane potential and cellular excitability .
Biochemical Pathways
The blockage of the K-ATP channel affects several biochemical pathways. Primarily, it influences the insulin secretion pathway in pancreatic beta cells . The change in membrane potential due to the blockage of the K-ATP channel triggers the opening of voltage-gated calcium channels, leading to
生化分析
Biochemical Properties
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate plays a significant role in the synthesis and modification of complex carbohydrates, particularly in the creation of glycosaminoglycans (GAGs) and glycoconjugates . It is widely utilized for its role in facilitating the regio- and stereo-controlled introduction of glucuronic acid residues into oligosaccharide scaffolds . This allows for the generation of structurally diverse carbohydrate structures with tailored properties and functions .
Cellular Effects
Its derivatives serve as valuable tools in the study of carbohydrate-protein interactions, cell signaling pathways, and biological processes involving glycans . These studies contribute to advancements in understanding the roles of carbohydrates in health and disease .
Molecular Mechanism
It is known that this compound is used in the synthesis of complex carbohydrates and glycoconjugates
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Metabolic Pathways
It is known that this compound is a crucial intermediate in carbohydrate chemistry and glycobiology research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate typically involves the acetylation of D-glucuronic acid methyl ester followed by the introduction of the trichloroacetimidate group. The process begins with the acetylation of D-glucuronic acid methyl ester to form 2,3,4-tri-O-acetyl-D-glucuronic acid methyl ester. This intermediate is then reacted with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
化学反应分析
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate undergoes several types of chemical reactions, including:
Glycosylation: The primary reaction where it acts as a glycosyl donor to form glycosidic bonds.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl and trichloroacetimidate groups.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Glycosylation: Typically involves the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.
Hydrolysis: Conducted under acidic or basic conditions to selectively remove protecting groups.
Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various glycosides and glycoconjugates, which are essential for studying carbohydrate interactions and developing biocompatible materials .
相似化合物的比较
Similar Compounds
Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Another glycosyl donor used in similar applications but with different reactivity and stability profiles.
2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate: A closely related compound with similar functional groups and applications
Uniqueness
2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is unique due to its specific combination of acetyl and trichloroacetimidate groups, which provide selective protection and activation properties. This makes it particularly valuable for synthesizing complex oligosaccharides with precise structural configurations .
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIVSQDHXVNAL-HKLXJQGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92420-89-8 |
Source


|
| Record name | (2R,3S,4R,5R,6S)-6-[(2,2,2-trichloroethanimidoyl)oxy]tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)
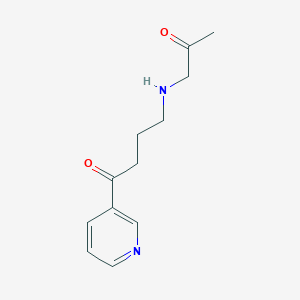
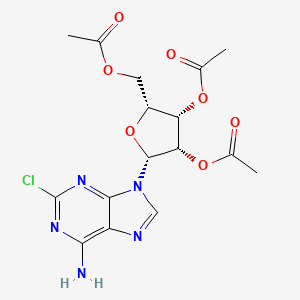


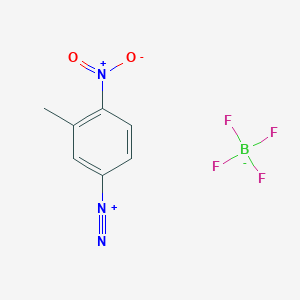
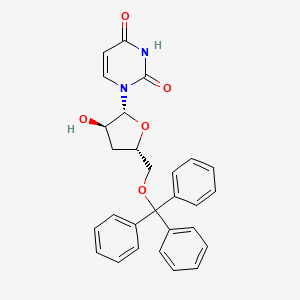
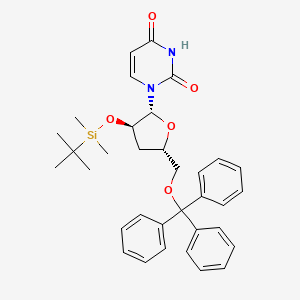
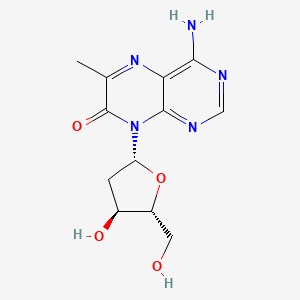
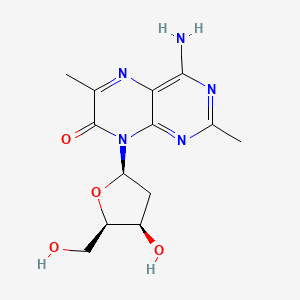
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)
